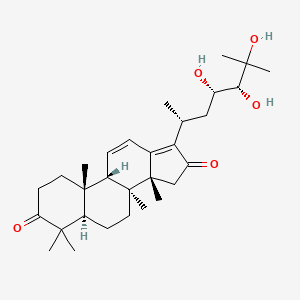
11-Anhydro-16-oxoalisol A
Overview
Description
11-Anhydro-16-oxoalisol A: is a triterpenoid compound derived from the plant Alisma orientale. It is known for its complex molecular structure and significant biological activities. The compound has a molecular formula of C30H46O5 and a molecular weight of 486.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Anhydro-16-oxoalisol A typically involves multiple steps, starting from simpler triterpenoid precursors. The process includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired structural modifications. For instance, the oxidation of alisol A can be achieved using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Alisma orientale using solvent extraction techniques. The plant material is first dried and ground, followed by extraction with solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 11-Anhydro-16-oxoalisol A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 11-dehydro-16-oxoalisol A.
Reduction: Reduction reactions can convert the ketone group at position 16 to a hydroxyl group, forming 16-hydroxy derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation Products: 11-dehydro-16-oxoalisol A and other oxidized derivatives.
Reduction Products: 16-hydroxy derivatives and other reduced forms.
Substitution Products: Compounds with substituted functional groups at specific positions.
Scientific Research Applications
11-Anhydro-16-oxoalisol A has several scientific research applications, including:
Chemistry: Used as a reference compound for studying the structural and functional properties of triterpenoids.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including macular edema and other inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a bioactive ingredient in health supplements
Mechanism of Action
The mechanism of action of 11-Anhydro-16-oxoalisol A involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation. By modulating the TNF-α pathway, this compound can reduce inflammation and alleviate symptoms of inflammatory diseases. Additionally, the compound may interact with other signaling pathways, such as the PI3K-AKT and MAPK pathways, to exert its biological effects .
Comparison with Similar Compounds
Alisol A: Another triterpenoid from Alisma orientale with similar structural features but different biological activities.
11-Dehydro-16-oxoalisol A: An oxidized derivative of 11-Anhydro-16-oxoalisol A with distinct chemical properties.
16-Hydroxyalisol A: A reduced form of this compound with a hydroxyl group at position 16.
Uniqueness: this compound is unique due to its specific structural configuration and the presence of both ketone and hydroxyl functional groups. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and pharmaceutical development .
Properties
IUPAC Name |
(5R,8S,9S,10S,14R)-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-17(15-19(31)25(34)27(4,5)35)24-18-9-10-22-28(6)13-12-23(33)26(2,3)21(28)11-14-29(22,7)30(18,8)16-20(24)32/h9-10,17,19,21-22,25,31,34-35H,11-16H2,1-8H3/t17-,19+,21+,22+,25-,28+,29+,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQUPZCFLHXEHV-UKRPUCOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C)(C)O)O)O)C1=C2C=CC3C4(CCC(=O)C(C4CCC3(C2(CC1=O)C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C=C[C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1=O)C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


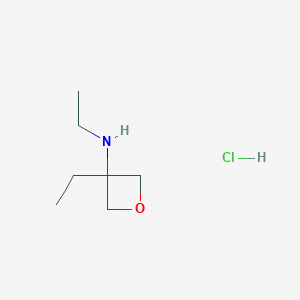

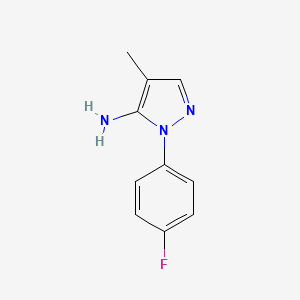
![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3028000.png)
![3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028002.png)
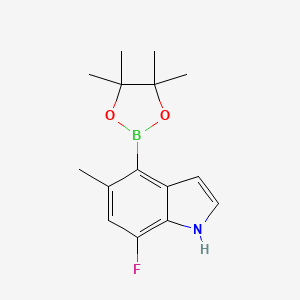
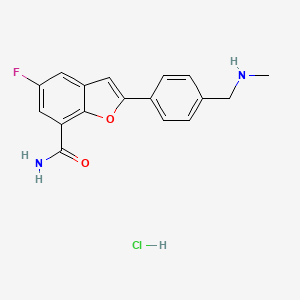

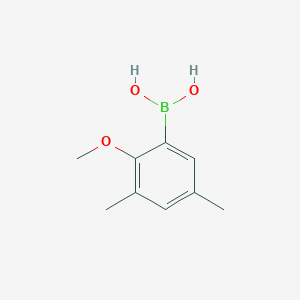
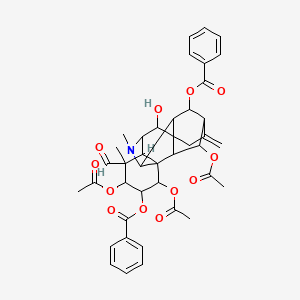
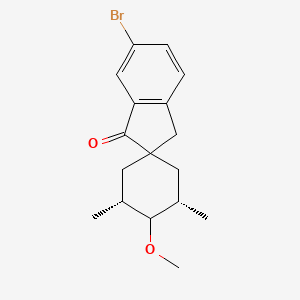
![N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B3028014.png)
![4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene](/img/structure/B3028016.png)
![Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate](/img/structure/B3028019.png)
